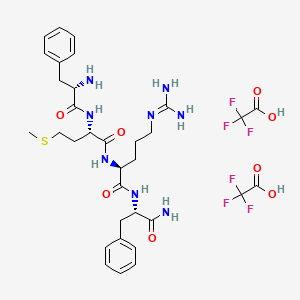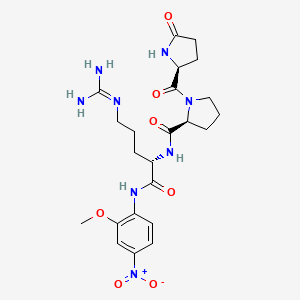
183598-56-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with CAS number 183598-56-3 is known as Leptin (22-56) (human) . It has a molecular formula of C171H298N50O56 and a molecular weight of 3950.52 .
Synthesis Analysis
Leptin (22-56), human is available for purchase from various suppliers . It is typically provided as a white or off-white lyophilized powder . The synthesis process is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of Leptin (22-56) (human) is complex, as indicated by its molecular formula C171H298N50O56 . Unfortunately, the specific structural details are not provided in the available sources.Physical And Chemical Properties Analysis
Leptin (22-56) (human) is typically provided as a white or off-white lyophilized powder . It has a molecular weight of 3950.52 and a complex molecular formula of C171H298N50O56 . It is soluble in water .科学的研究の応用
PET and Drug Research and Development
PET (Positron Emission Tomography) is emerging as a powerful tool in drug research, providing new perspectives by directly assessing pharmacokinetic and pharmacodynamic events in humans and animals. This approach is significant for understanding the molecular mechanisms underlying drug action and for practical aspects like determining effective drug doses for clinical trials (Fowler et al., 1999).
Role of Systems Pharmacology in Drug Adverse Events
Systems pharmacology, which combines large-scale experimental studies with computational analyses, is crucial in understanding drug side effects and adverse events. It provides insights into adverse events caused by off-targets of drugs and complex network responses, aiding in the identification of biomarkers for side effect susceptibility (Berger & Iyengar, 2011).
Research Limitations Due to Illegal Drug Laws
The ban on many medical drugs for research purposes has been a significant obstacle in scientific advancement. The scientific community is encouraged to challenge this ban and improve regulations to facilitate flourishing science (Nutt, 2015).
Drug-Side Effect Association Identification
Innovative computational approaches, like the Centered Kernel Alignment-based Multiple Kernel Learning algorithm, have been developed to identify drug-side effect associations, offering valuable insights for medical research and drug discovery (Ding, Tang, & Guo, 2019).
Clinical Pharmacology in Oncology Drug Development
Clinical pharmacology plays a critical role in the benefit-risk characterization, regulatory review, and labeling of anticancer therapeutics, as evidenced by a comprehensive analysis of oncology new molecular entities approved by the US FDA (Faucette et al., 2017).
Building a Large-Scale Drug-Side Effect Association Knowledge Base
Efforts to create an automatic learning approach for extracting drug-side effect pairs from published biomedical literature represent a significant advancement in drug target discovery and drug toxicity prediction (Xu & Wang, 2014).
The Influence of Antidepressant Trials Reporting on Apparent Efficacy
Reporting bias in antidepressant trials continues to be an issue, with recent studies showing some improvement in transparency but highlighting the need for continued efforts to improve the quality of scientific literature (Turner et al., 2022).
特性
CAS番号 |
183598-56-3 |
|---|---|
製品名 |
183598-56-3 |
分子式 |
C₁₇₁H₂₉₈N₅₀O₅₆ |
分子量 |
3950.52 |
配列 |
One Letter Code: VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











